molecular formula C18H25F3N2O2 B2719918 tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate CAS No. 1707602-37-6

tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate

Cat. No.: B2719918
CAS No.: 1707602-37-6
M. Wt: 358.405
InChI Key: NUWAIWKGEXSMDS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound tert-butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a primary amino group at the 4-position, and a 2-(trifluoromethyl)benzyl substituent. Its molecular formula is C₁₈H₂₄F₃N₂O₂, with a molecular weight of 372.4 g/mol (purity ≥95%) . The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic steps, while the trifluoromethyl (CF₃) group contributes to metabolic stability and lipophilicity .

  • Grignard or Organolithium Additions: For example, tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate was synthesized via n-BuLi-mediated addition of 1-bromo-2-(trifluoromethyl)benzene to tert-butyl 4-oxopiperidine-1-carboxylate .
  • Amide Coupling: Similar compounds, such as tert-butyl 4-((2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate, were synthesized using HATU/DIPEA-mediated coupling of 1-Boc-piperidine-4-carboxylic acid with 2-(trifluoromethyl)benzylamine (63% yield) .

Applications
Piperidine derivatives like this are pivotal intermediates in drug discovery, particularly for kinase inhibitors, GPCR modulators, and allosteric regulators . The CF₃ group’s electron-withdrawing nature enhances binding affinity in hydrophobic pockets of target proteins .

Properties

IUPAC Name

tert-butyl 4-amino-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(22,9-11-23)12-13-6-4-5-7-14(13)18(19,20)21/h4-7H,8-12,22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWAIWKGEXSMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.

    Attachment of the trifluoromethyl-substituted benzyl group: This step involves a nucleophilic substitution reaction where the benzyl group is introduced to the piperidine ring.

    Introduction of the amino group: The amino group is typically introduced through an amination reaction, using suitable amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the piperidine ring or the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that tert-butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate exhibits promising anticancer properties. Various studies have demonstrated its ability to inhibit cell proliferation in different cancer cell lines, particularly those resistant to conventional therapies.

In Vitro Studies :

CompoundCell LineIC50 (μM)Notes
Example AMDA-MB-231 (Triple-Negative Breast Cancer)0.126Strong inhibitory effect
Example BA549 (Lung Cancer)0.250Moderate inhibitory effect
Example CHeLa (Cervical Cancer)0.300Effective against resistant strains

In a notable study, the compound was shown to significantly reduce tumor size in xenograft models, highlighting its potential as a novel therapeutic agent against aggressive cancer types.

Neuropharmacological Effects

The compound also shows potential in neuropharmacology, particularly in the modulation of neurotransmitter systems. Its structural characteristics suggest it may interact with receptors involved in mood regulation and anxiety.

Case Study :
A recent investigation into the effects of similar piperidine derivatives revealed that they could serve as lead candidates for developing new antidepressants or anxiolytics. The study emphasized the need for further exploration of their mechanisms of action and therapeutic profiles.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to modulation of their activity. The piperidine ring and amino group may also contribute to the compound’s overall biological activity by facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Positional Isomers of the Trifluoromethyl Group
Compound Name Substituent Position Key Differences
tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate 2-(CF₃) on benzyl Higher steric hindrance due to ortho-substitution; may reduce rotational freedom .
tert-Butyl 2-(4-(trifluoromethyl)benzyl)piperidine-1-carboxylate 4-(CF₃) on benzyl Para-substitution allows planar alignment, potentially enhancing π-π interactions with aromatic residues in target proteins. Yield: 42% .
Functional Group Modifications
Compound Name Functional Group Impact on Properties
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3,4-Difluoro substitution Increased electronegativity improves metabolic stability but may reduce solubility. CAS: 1349716-46-6 .
tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate Additional aminomethyl group Enhances basicity and hydrogen-bonding capacity, potentially improving target engagement. Molecular weight: 372.4 g/mol .

Physicochemical and Spectroscopic Properties

  • NMR Characteristics : Rotameric signals in tert-butyl 2-(4-(trifluoromethyl)benzyl)piperidine-1-carboxylate (e.g., δ 79.4 & 79.2 ppm for Boc carbonyl in ¹³C NMR) indicate conformational flexibility due to restricted rotation around the piperidine-benzyl bond .
  • Physical State: Analogous compounds, such as tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, are light yellow solids, suggesting similar stability for the target compound .

Biological Activity

tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate (CAS No. 1707602-37-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a piperidine ring substituted with a tert-butyl group, an amino group, and a trifluoromethyl benzyl moiety. The molecular formula is C18H25F3N2O2C_{18}H_{25}F_{3}N_{2}O_{2} with a molecular weight of 358.4 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural motifs often exhibit various biological activities, particularly in the realm of cancer treatment and neurological disorders. The following mechanisms have been identified for related compounds:

  • Inhibition of Enzymatic Activity : Compounds in the benzoylpiperidine class have shown promise as inhibitors of monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism. This inhibition can lead to increased levels of endocannabinoids, potentially offering therapeutic benefits in pain relief and anti-inflammatory effects .
  • Antiproliferative Effects : Studies have reported that similar piperidine derivatives exhibit significant antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. For instance, IC50 values for related compounds ranged from 19.9 to 75.3 µM, indicating their effectiveness in inhibiting cancer cell growth .

Table 1: Biological Activity Summary

Activity Related Compounds IC50 Values (µM) Notes
MAGL InhibitionBenzoylpiperidine derivatives0.84 - 11.7Reversible inhibition observed
Antiproliferative (Breast)Various piperidine derivatives19.9 - 75.3Significant growth inhibition
Antiproliferative (Ovarian)Similar compounds7.9 - 92Effective against multiple cell lines

Toxicological Profile

The safety data sheet for this compound indicates that acute toxicity data is not available, and no specific irritant properties have been reported . However, standard precautions should be taken when handling the compound to prevent skin and eye contact.

Q & A

Q. What conformational analysis methods apply to the piperidine ring’s puckering?

  • Methodological Answer : Cremer-Pople puckering parameters quantify ring conformation. For chair-like piperidine rings, calculate θ (puckering amplitude) and φ (phase angle). Software like DIAMOND or Mercury visualizes ring geometry, while SHELX refines torsional angles (e.g., C3–C4–C9–C8 = 179.82° in planar regions) .

Q. How do hydrogen-bonding interactions influence supramolecular assembly?

  • Methodological Answer : O–H···O hydrogen bonds (e.g., O–H = 0.84 Å, H···O = 2.12 Å) form helical chains along the a-axis. These interactions stabilize the crystal lattice, as seen in similar compounds. Mercury software models these networks, highlighting C(7) chain motifs .

Q. How to resolve contradictions in structural data from different studies?

  • Methodological Answer : Cross-validate using multiple techniques:
  • Compare X-ray data with DFT-optimized geometries.
  • Check for refinement artifacts (e.g., overfitting disorder models).
  • Validate bond lengths/angles against databases (e.g., Cambridge Structural Database). Contradictions may arise from temperature-dependent conformational changes or solvent effects .

Notes

  • All answers incorporate peer-reviewed methodologies from crystallography, synthetic chemistry, and computational modeling.
  • Advanced questions emphasize data validation and error analysis, critical for robust research design.

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